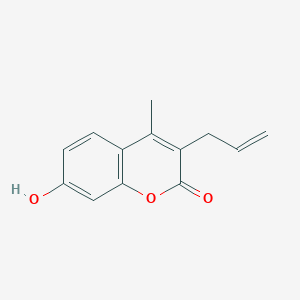

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one" is a derivative of the chromen-2-one family, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The chromen-2-one core is a common motif in natural products and synthetic compounds with a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, a novel synthesis of furo[3,2-c]chromen-4-ones has been developed through a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions . This method demonstrates the versatility of chromen-2-one synthesis, allowing for the introduction of various substituents into the chromen-2-one framework.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be elucidated using techniques such as X-ray diffraction. For example, the molecular and supramolecular structures of certain chromen-2-one isomers have been established, revealing details such as the orientation of substituent phenyl rings and the presence of π-stacking interactions . These structural insights are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Chromen-2-ones can undergo a variety of chemical reactions. Photo-reorganization of certain chromen-2-one derivatives has been shown to lead to the formation of angular pentacyclic compounds, demonstrating the reactivity of the chromen-2-one moiety under photochemical conditions . These reactions can be influenced by the nature of substituents, as seen with the different yields of dihydro products depending on the alkoxy group present.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-ones are influenced by their molecular structure. For instance, the crystal structure of a dichlorophenyl-substituted chromen-2-one was determined, showing the formation of linear chains in the crystallographic c-axis due to π-π stacking . Additionally, the physico-chemical properties, such as UV/visible absorption spectra and acid dissociation constants, can be affected by solvent polarity and hydrogen bonding . These properties are essential for the potential application of chromen-2-ones in various fields, including drug design and materials science.

科学的研究の応用

1. Pharmaceutical Applications

Coumarin derivatives have significant biological importance and are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . These compounds are synthesized using various methods including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

2. Dye and Pigment Industries

The 2H-chromen-2-one derivatives, including “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one”, are useful in the production of fluorescent materials . These compounds are used in the dye and pigment industries due to their ability to absorb and emit light.

3. Antimicrobial Activity

The compound was screened for antibacterial activity and was also tested for its antifungal activity using potato-dextrose agar (PAD) medium by plate method against Aspergillus niger, Penicillium chrysogenium, Fusarium moneliform and Aspergillus Flavus .

Safety And Hazards

将来の方向性

Future research on “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” could focus on its potential applications in medicine, given its inhibitory effects on lipoxygenase and cyclooxygenase metabolism . Additionally, further studies could explore its synthesis procedures and potential for creating new derivatives .

特性

IUPAC Name |

7-hydroxy-4-methyl-3-prop-2-enylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h3,5-7,14H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHWJKLCRPGLEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422266 |

Source

|

| Record name | 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one | |

CAS RN |

26481-13-0 |

Source

|

| Record name | 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)